Cas no 879071-43-9 (7-(3-ethylphenoxy)methyl-1,3-dimethyl-1H,2H,3H,4H,6H,7H-1,3oxazolo3,2-gpurine-2,4-dione)

7-(3-ethylphenoxy)methyl-1,3-dimethyl-1H,2H,3H,4H,6H,7H-1,3oxazolo3,2-gpurine-2,4-dione structure
879071-43-9 structure
Product Name:7-(3-ethylphenoxy)methyl-1,3-dimethyl-1H,2H,3H,4H,6H,7H-1,3oxazolo3,2-gpurine-2,4-dione
CAS No:879071-43-9
MF:C18H20N4O4
MW:356.375803947449
CID:5438719
Update Time:2025-06-26

7-(3-ethylphenoxy)methyl-1,3-dimethyl-1H,2H,3H,4H,6H,7H-1,3oxazolo3,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 7-[(3-ethylphenoxy)methyl]-2,4-dimethyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione
    • Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-[(3-ethylphenoxy)methyl]-6,7-dihydro-1,3-dimethyl-
    • 7-(3-ethylphenoxy)methyl-1,3-dimethyl-1H,2H,3H,4H,6H,7H-1,3oxazolo3,2-gpurine-2,4-dione
    • Inchi: 1S/C18H20N4O4/c1-4-11-6-5-7-12(8-11)25-10-13-9-22-14-15(19-17(22)26-13)20(2)18(24)21(3)16(14)23/h5-8,13H,4,9-10H2,1-3H3
    • InChI Key: VKDLPAOVRLBXNV-UHFFFAOYSA-N
    • SMILES: N12CC(COC3=CC=CC(CC)=C3)OC1=NC1=C2C(=O)N(C)C(=O)N1C

7-(3-ethylphenoxy)methyl-1,3-dimethyl-1H,2H,3H,4H,6H,7H-1,3oxazolo3,2-gpurine-2,4-dione Pricemore >>

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Additional information on 7-(3-ethylphenoxy)methyl-1,3-dimethyl-1H,2H,3H,4H,6H,7H-1,3oxazolo3,2-gpurine-2,4-dione

Compound CAS No 879071-43-9: 7-(3-Ethylphenoxy)methyl-1,3-dimethyl-1H,2H,3H,4H,6H,7H-1,3oxazolo[3,2-g]purine-2,4-dione

The compound with CAS No 879071-43-9 is a highly specialized organic molecule known as 7-(3-Ethylphenoxy)methyl-1,3-dimethyl-1H,2H,3H,4H,6H,7H-1,3oxazolo[3,2-g]purine-2,4-dione. This molecule belongs to the class of oxazolopurine derivatives and has garnered significant attention in recent years due to its unique structural features and potential applications in the field of medicinal chemistry.

The oxazolopurine core of this compound is a heterocyclic structure that combines the characteristics of purines and oxazole rings. This combination provides the molecule with a high degree of structural rigidity and electronic versatility. The phenoxy group at position 7 introduces additional aromaticity and hydrophobicity to the molecule. The presence of methyl groups at positions 1 and 3 further enhances the molecule's stability and bioavailability.

Recent studies have focused on the biological activity of this compound. Researchers have explored its potential as a kinase inhibitor, which is a critical target in cancer therapy. The oxazolopurine moiety has been shown to interact effectively with the ATP-binding pocket of various kinases due to its structural similarity to adenine. This interaction makes it a promising candidate for developing targeted therapies against proliferative diseases such as cancer.

In addition to its kinase inhibitory properties, this compound has also been investigated for its antimicrobial activity. The phenoxy group contributes to the molecule's ability to disrupt bacterial cell membranes by increasing membrane permeability. This property makes it a potential candidate for developing novel antibiotics that can combat drug-resistant bacterial strains.

The synthesis of this compound involves a multi-step process that includes cross-coupling reactions, oxidation, and cyclization steps. The use of advanced catalytic systems has enabled chemists to achieve high yields and excellent stereochemical control during the synthesis process.

Recent advancements in computational chemistry have allowed researchers to perform detailed docking studies on this compound. These studies have provided insights into the molecular interactions responsible for its biological activity. For instance, molecular dynamics simulations have revealed that the methyl groups at positions 1 and 3 play a crucial role in stabilizing the molecule's conformation within the active site of target enzymes.

The pharmacokinetic properties of this compound have also been extensively studied. Preclinical studies in animal models have shown that it exhibits good oral bioavailability and minimal systemic toxicity. These findings suggest that it could be developed into an orally administered drug with favorable safety profiles.

In conclusion, CAS No 879071-43-9 represents a significant advancement in the field of medicinal chemistry due to its unique structure and diverse biological activities. Its potential applications as a kinase inhibitor and antimicrobial agent make it a valuable compound for further research and development.

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